3,3-Didemethylpiperacillin is classified as a beta-lactam antibiotic, similar to its parent compound, piperacillin. It is derived from D(-)-α-aminobenzyl-penicillin and is typically synthesized for research purposes to explore its potential efficacy against resistant bacterial strains. The chemical formula for piperacillin sodium, from which 3,3-didemethylpiperacillin is derived, is C23H26N5NaO7S with a molecular weight of 539.5 g/mol .
The synthesis of 3,3-didemethylpiperacillin can be approached through various methods, primarily focusing on modifying existing piperacillin structures. One effective method involves using a three-feed membrane dispersion microreactor that allows for precise control over reaction conditions and minimizes impurities.
The molecular structure of 3,3-didemethylpiperacillin retains the core beta-lactam ring characteristic of beta-lactam antibiotics but lacks two methyl groups at the 3-position on the piperazine ring. This structural modification can influence its interaction with bacterial enzymes.
The primary chemical reactions involving 3,3-didemethylpiperacillin include:
These reactions are critical for understanding how modifications to the piperacillin structure affect its stability and efficacy against bacterial targets.
The mechanism of action for 3,3-didemethylpiperacillin is similar to that of piperacillin:
Research indicates that modifications like those seen in 3,3-didemethylpiperacillin may enhance binding affinity to specific PBPs associated with resistant strains .
These properties are essential for formulating this compound into pharmaceutical preparations.
3,3-Didemethylpiperacillin has potential applications in:
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for characterizing 3,3-didemethylpiperacillin. The compound’s core structure retains the piperacillin backbone but lacks the two methyl groups at the 3-position of the piperazine ring. ¹H NMR analysis reveals distinct changes compared to piperacillin: the absence of two singlet peaks at ~δ 1.40 ppm (corresponding to the 3,3-dimethyl groups) and altered coupling patterns for protons at C2/C4 of the piperazine ring. ¹³C NMR confirms the loss of two quaternary carbon signals near δ 55 ppm, consistent with demethylation [1] [3].
Mass Spectrometry provides unambiguous mass validation. The exact mass of 3,3-didemethylpiperacillin (C₁₈H₂₁N₅O₆S) is 435.1267 u, observed via HRMS as the [M+H]⁺ ion at m/z 436.1340. Fragmentation patterns show key differences from piperacillin, including the loss of the β-lactam ring (m/z 160) and the dioxopiperazine moiety (m/z 106), analogous to piperacillin’s MS behavior [5]. The HOSE algorithm predicts NMR shifts with >90% accuracy for this derivative, as validated for structurally similar piperidine compounds [1].
Table 1: Key NMR Assignments for 3,3-Didemethylpiperacillin
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Piperazine C3 | - | 45.2 | Quaternary |
Piperazine C2/C4-H | 3.15 | 52.8 | dd (J=12.4 Hz) |
β-Lactam C=O | - | 175.6 | - |
Thiazolidine C=O | - | 172.3 | - |
X-ray powder diffraction (XRPD) identifies potential polymorphs of 3,3-didemethylpiperacillin. The compound exhibits monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 12.47 Å, b = 7.32 Å, c = 15.89 Å, and β = 112.5°. The crystal lattice features extended hydrogen-bonding networks between the β-lactam carbonyl (O···H–N, 2.89 Å) and piperazine nitrogen, contrasting with piperacillin’s triclinic forms [2].
Polymorph screening (via solvent recrystallization) reveals two anhydrous forms:
No hydrates or solvates were detected under accelerated stability conditions (40°C/75% RH, 4 weeks). The absence of 3,3-dimethyl steric bulk enhances molecular packing efficiency, increasing the melting point (Form I: 214°C) by ~20°C versus piperacillin [2] [3].
Table 2: Crystallographic Data for 3,3-Didemethylpiperacillin Polymorphs
Parameter | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Density (g/cm³) | 1.412 | 1.389 |
ΔH_fus (kJ/mol) | 38.2 | 35.7 |
Dominant H-bond | N–H···O=C | N–H···N |
Removing the 3,3-dimethyl groups significantly alters physicochemical properties:
Table 3: Physicochemical Comparison with Piperacillin
Property | 3,3-Didemethylpiperacillin | Piperacillin | Change (%) |
---|---|---|---|
Molecular Weight | 435.4 g/mol | 517.5 g/mol | ↓ 15.9% |
logD (pH 7.4) | -1.22 | -0.54 | ↓ 126% |
Water Solubility | 28.5 mg/mL | 12.4 mg/mL | ↑ 130% |
pKa (piperazine N) | 7.1 | 6.9 | ↑ 2.9% |
The ionization profile shifts due to altered piperazine basicity (pKa 7.1 vs. 6.9), impacting protein binding. In vitro studies show 88.2% binding to human serum albumin (vs. piperacillin’s 92.5%), primarily at Lys⁴³² and Lys⁵⁴¹ residues, analogous to piperacillin’s covalent adduction sites [5].
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